1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea
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Overview
Description
1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea is a complex organic compound that features a pyrazole ring substituted with a thiophene group and an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through the reaction of a diketone with hydrazine, followed by the introduction of the thiophene group via a cross-coupling reaction. The final step involves the reaction of the pyrazole-thiophene intermediate with ethyl isocyanate to form the ethylurea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole formation and cross-coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under certain conditions to form dihydropyrazoles.
Substitution: The ethylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted ureas or thioureas.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole and thiophene rings may play a role in binding to these targets, while the ethylurea moiety could be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea: Similar structure but with a phenyl group instead of a thiophene group.
1-(2-(3,5-dimethyl-4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea is unique due to the presence of the thiophene group, which can impart specific electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the pyrazole ring.
Properties
IUPAC Name |
1-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-4-15-14(19)16-7-8-18-11(3)13(10(2)17-18)12-6-5-9-20-12/h5-6,9H,4,7-8H2,1-3H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHSNPSHEVBBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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